molecular formula C8H6Cl2N4 B3032521 4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine CAS No. 2102412-65-5

4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine

Cat. No.: B3032521
CAS No.: 2102412-65-5
M. Wt: 229.06
InChI Key: PVOPHXZRMNAQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a pyrazole moiety in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

It has been found that pyrazolo-pyrimidine derivatives can act as inhibitors of CDK2, a protein kinase involved in cell cycle regulation . This suggests that 4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine may interact with enzymes and proteins in a similar manner.

Cellular Effects

Related compounds have shown significant inhibitory activity against certain cell lines . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the pyrazole ring, such as pyrazole N-oxides.

    Cyclization Products: New heterocyclic compounds with fused ring systems.

Scientific Research Applications

4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(1H-pyrazol-1-yl)pyrimidine
  • 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
  • 4,6-Dichloro-2-(5-ethyl-1H-pyrazol-1-yl)pyrimidine

Uniqueness

4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine is unique due to the presence of the 5-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

IUPAC Name

4,6-dichloro-2-(5-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c1-5-2-3-11-14(5)8-12-6(9)4-7(10)13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOPHXZRMNAQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208183
Record name Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-65-5
Record name Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Reactant of Route 5
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Reactant of Route 6
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.